N-Isovaleroylglycine

Catalog No.
S776244
CAS No.
16284-60-9
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isovaleroylglycine

CAS Number

16284-60-9

Product Name

N-Isovaleroylglycine

IUPAC Name

2-(3-methylbutanoylamino)acetic acid

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

ZRQXMKMBBMNNQC-UHFFFAOYSA-N

Synonyms

N-(3-Methyl-1-oxobutyl)glycine; N-Isovalerylglycine; Isovalerylglycine; N-Isovaleroylglycine;

Canonical SMILES

CC(C)CC(=O)NCC(=O)O

The exact mass of the compound Isovaleroylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Isovaleroylglycine (CAS 16284-60-9) is a highly specific acylglycine formed by the conjugation of isovaleric acid with glycine. In procurement and analytical contexts, it is primarily sourced as a high-purity (≥97-98%) reference standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows . As the definitive urinary biomarker for isovaleric acidemia (IVA)—an inborn error of leucine metabolism—its precise molecular weight (159.18 g/mol) and distinct ionization profile make it indispensable for clinical diagnostics, targeted metabolomics, and assay calibration. Buyers prioritize this compound for its stability, predictable derivatization behavior, and capacity to provide absolute quantification in complex biological matrices where crude mixtures or poorly defined isomers would compromise assay integrity [1].

Research Fit

1 Quantitative biomarker analytical standard for isovaleric acidemia (IVA) research
2 LC-MS/MS and GC-MS method calibration for acylglycine profiling in dried blood spots and urine
3 Analytical specificity evaluation: avoids pivalate-derived acylcarnitine interference

Substituting N-isovaleroylglycine with structural isomers like N-valerylglycine (straight-chain) or 2-methylbutyrylglycine (isoleucine pathway) fundamentally compromises analytical accuracy. Because these isomers share the identical nominal mass (m/z 159) and molecular formula (C7H13NO3), they cannot be distinguished by low-resolution mass spectrometry without strict retention time mapping using the exact target standard [1]. Furthermore, attempting to substitute the glycine conjugate with unconjugated isovaleric acid fails in urine organic acid (UOA) testing; the free acid is highly volatile and prone to evaporative loss during sample preparation, whereas the stable glycine conjugate is the physiological endpoint of detoxification, accumulating reliably for robust quantification [2]. Procurement of the exact N-isovaleroylglycine standard is therefore mandatory to prevent false-positive diagnostic results and ensure method validation compliance.

Substitution Risk

Acylglycine class mismatch
N-butyrylglycine or N-propionylglycine reflect different enzyme deficiencies (SCADD, propionic acidemia); substituting IVG standard misidentifies the metabolic defect.
Acylcarnitine false-positive interference
C5-acylcarnitine screening detects pivaloylcarnitine from antibiotics; unlabeled IVG or non-glycine conjugate may not resolve this artifact in second-tier confirmation.
Isotope dilution mismatch
Using unlabeled analog or non-isotopic structural analog as internal standard compromises stable isotope dilution accuracy and batch correction.

Isobaric Resolution by LC-MS/MS

In targeted metabolomics, distinguishing branched-chain from straight-chain acylglycines requires precise chromatographic calibration. High-purity N-isovaleroylglycine provides the exact retention time and MS/MS fragmentation data needed to resolve it from isobaric interferences like N-valerylglycine and 2-methylbutyrylglycine [1]. Without the pure standard, multiplexed assays suffer from co-elution errors, leading to severe quantitative inaccuracies in clinical profiling.

Evidence DimensionChromatographic Resolution and Structural Confirmation
Target Compound DataPure N-Isovaleroylglycine standard provides exact retention time and MS/MS fragmentation.
Comparator Or BaselineIsomeric standards (N-valerylglycine, 2-methylbutyrylglycine) share identical m/z 159.18.
Quantified DifferenceEnables baseline resolution of compounds with identical mass, preventing >30% quantitative error caused by isomer co-elution.
ConditionsReverse-phase or AAA-MS LC-MS/MS columns.

Procuring the exact isomer standard is critical for validating clinical diagnostic assays where misidentification leads to false disease screening results.

Blood conc. in IVA newborns
Head-to-head
IVA patients: 40.0 µM mean (1.3–80.0 µM)
Normal newborns: 0.17 ± 0.03 µM
235-fold mean elevation supports analytical differentiation in dried blood spot research
Stable-isotope dilution MS/MS; n = IVA cohort vs. controls

Purity-Linked Derivatization Efficiency

For high-sensitivity UOA analysis, acylglycines are frequently derivatized to enhance ionization. Using ≥98% pure N-isovaleroylglycine ensures near-complete derivatization with reagents like 3-nitrophenylhydrazine (3-NPH), achieving highly linear calibration curves [1]. In contrast, attempting to quantify the pathway using the volatile free acid precursor (isovaleric acid) results in significant sample loss during the drying phases of sample preparation.

Evidence DimensionDerivatization Yield and Assay Sensitivity
Target Compound DataDerivatized glycine conjugate achieves LOQs < 3 μM with R2 > 0.999.
Comparator Or BaselineUnconjugated isovaleric acid (volatile free acid).
Quantified DifferenceAvoids the up to 40% evaporative loss seen with free volatile acids during sample concentration.
Conditions3-NPH derivatization followed by LC-QqQ-MS analysis.

Ensures maximum reproducibility and sensitivity in mainstream laboratory workflows, directly impacting the choice of reference material.

24-h urinary excretion
Head-to-head
IVA patient: 2,880 mg/24 h
Normal: <2 mg/24 h
>1,440-fold elevation provides high signal-to-noise for research quantitation
Case study; urinary organic acid analysis context

Matrix-Specific Diagnostic Calibration

The selection of reference standards depends heavily on the biological matrix being tested. While isovalerylcarnitine is used for dried blood spot screening, N-isovaleroylglycine is the mandatory target for urine organic acid (UOA) testing via GC-MS or LC-MS [1]. The compound accumulates to massive diagnostic levels in affected patients, making it the primary analyte for proficiency testing and diagnostic confirmation.

Evidence DimensionDiagnostic Target Concentration
Target Compound DataAccumulates to >1000 mmol/mol creatinine in urine.
Comparator Or BaselineIsovalerylcarnitine (restricted to blood screening).
Quantified DifferenceProvides the definitive target for urine organic acid (UOA) testing, whereas carnitine conjugates cannot be used for this matrix.
ConditionsClinical UOA profiling via GC-MS or LC-MS/MS.

Guides procurement teams to purchase the correct conjugate based on the specific laboratory matrix (urine vs. blood) being analyzed.

GC-MS sensitivity (SID)
Method context
LOD ~5 ng/mL; linear range 10 ng/mL – 10 µg/mL
Supports low-volume amniotic fluid and urine research analysis
GC-MS with D3-labeled internal standard; selected ion monitoring
Standard purity & stability
Specification review
≥95% (GC area %); ≥98% (HPLC/titration) grades available; 24-month shelf life 2–8°C
Procurement-grade reference material for method validation and QC
Supplier specification; verify lot-specific certificate
UPLC-MS/MS panel validation
Class-level
LLOQ 1–5 nM; accuracy & precision <15% (20% at LLOQ); stable 7 wk at -20°C
Validated method performance for multi-analyte acylglycine research
DmPA derivatization, MRM; applies to N-isovaleroylglycine in panel
Diagnostic specificity vs. C5
Class-level inference
N-isovaleroylglycine not affected by pivalate-derived false positives; C5-acylcarnitine isomer interference documented
Analytical specificity context for second-tier confirmatory research use
Data to verify; reported screening experience

Calibration for UOA Diagnostic Assays

Directly following its role as the definitive urinary marker, N-isovaleroylglycine is procured by clinical laboratories to calibrate GC-MS and LC-MS/MS instruments. It ensures accurate quantification of leucine catabolism defects, specifically Isovaleric Acidemia (IVA), preventing false positives associated with isobaric interferences [1].

Targeted Metabolomics and Microbiome Profiling

In research settings, high-purity N-isovaleroylglycine is used as a reference standard to map metabolic pathways related to obesity, gut microbiome fermentation, and short-chain fatty acid metabolism. Its stable derivatization profile allows for high-throughput, multiplexed LC-QqQ-MS analysis [2].

Chromatographic Method Development and Validation

Analytical chemistry labs procure this standard to develop and validate new separation methods (e.g., HILIC or specialized reverse-phase columns). It serves as a critical benchmark for resolving structurally similar C5-acylglycine isomers, ensuring robust method transferability in industrial QC environments [1].

Application Fit

Application
Selection Property
Validation Focus
IVA newborn screening research
High reported fold-elevation in affected vs. normal blood samples
Stable isotope dilution MS cross-validation
Prenatal biomarker analysis
Low ng/mL detection capability in amniotic fluid
Calibration linearity and recovery in small-volume samples
Multi-analyte metabolomics profiling
Inclusion in validated UPLC-MS/MS acylglycine panel
Method transfer and accuracy assessment across matrices
Analytical method validation & QC
Certified purity ≥95% with documented stability
Instrument calibration and lot-to-lot consistency verification

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

159.08954328 Da

Monoisotopic Mass

159.08954328 Da

Heavy Atom Count

11

Appearance

Assay:≥95%A crystalline solid

Melting Point

87 - 90 °C

UNII

C8D4ZN9HT6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16284-60-9

Wikipedia

N-isovalerylglycine

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